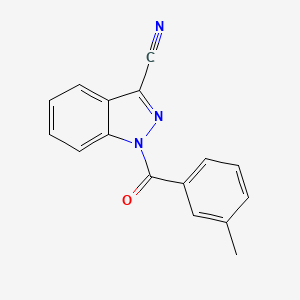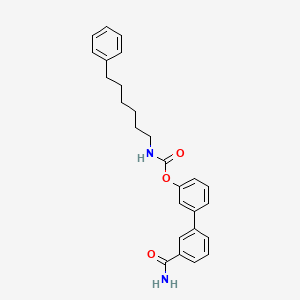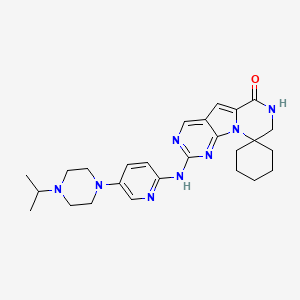
Lerociclib
Descripción general
Descripción
Lerociclib es un inhibidor de molécula pequeña de las cinasas dependientes de ciclina 4 y 6 (CDK4/6). Actualmente se está investigando su posible uso en combinación con otras terapias dirigidas para el tratamiento de varios tipos de cáncer, incluido el cáncer de mama avanzado positivo para receptores hormonales y negativo para HER2 .
Mecanismo De Acción
Lerociclib ejerce sus efectos inhibiendo selectivamente CDK4 y CDK6. Estas cinasas juegan un papel crucial en la regulación del ciclo celular, particularmente la transición de la fase G1 a la fase S. Al inhibir CDK4/6, this compound evita la fosforilación de la proteína retinoblastoma, bloqueando así la progresión del ciclo celular e induciendo el arresto del ciclo celular. Este mecanismo de acción hace que this compound sea un candidato prometedor para el tratamiento de cánceres caracterizados por un control desregulado del ciclo celular .
Análisis Bioquímico
Biochemical Properties
Lerociclib interacts with CDK4/6, inhibiting their activity and thus disrupting the cell cycle . This interaction involves the formation of a complex between this compound and CDK4/6, which prevents these kinases from driving cell cycle progression from the G1 to S phase .
Cellular Effects
This compound has been shown to induce cell cycle arrest, decrease proliferation, and reduce the motility and stemness of cancer cells . It influences cell function by disrupting cell signaling pathways related to cell cycle progression . This can lead to changes in gene expression and cellular metabolism, ultimately inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CDK4/6, inhibiting their activity and preventing the phosphorylation of the retinoblastoma (Rb) protein . This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a dose-proportional increase in drug exposure over time . It has been observed to have long-term effects on cellular function, including sustained cell cycle arrest and decreased cell proliferation .
Dosage Effects in Animal Models
In animal models, this compound has shown robust antitumor activity, with increased efficacy observed at higher dosages .
Metabolic Pathways
This suggests that this compound may influence metabolic pathways related to cell cycle progression .
Transport and Distribution
Given its mechanism of action, it is likely that this compound needs to enter cells and reach the nucleus to exert its effects .
Subcellular Localization
As a CDK4/6 inhibitor, this compound is expected to localize to the nucleus where CDK4/6 and their target proteins reside .
Métodos De Preparación
Lerociclib se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLos métodos de producción industrial para this compound están diseñados para garantizar un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación y control de calidad .
Análisis De Reacciones Químicas
Lerociclib experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Lerociclib ha mostrado promesa en aplicaciones de investigación científica, particularmente en el campo de la oncología. Se está estudiando su potencial para inhibir CDK4/6, que son reguladores clave del ciclo celular. Al inhibir estas cinasas, this compound puede potencialmente detener la proliferación de células cancerosas. La investigación ha demostrado que this compound, en combinación con otras terapias como el fulvestrant, puede mejorar significativamente la supervivencia libre de progresión en pacientes con cáncer de mama avanzado .
Comparación Con Compuestos Similares
Lerociclib es parte de una clase de fármacos conocidos como inhibidores de CDK4/6, que también incluye compuestos como palbociclib, ribociclib y abemaciclib. En comparación con estos compuestos similares, this compound tiene un perfil farmacocinético y farmacodinámico diferenciado, lo que puede ofrecer ventajas en términos de seguridad y eficacia. Por ejemplo, se ha demostrado que this compound tiene un perfil de seguridad favorable con tasas más bajas de eventos adversos gastrointestinales y neutropenia .
Conclusión
This compound es un inhibidor de CDK4/6 prometedor con posibles aplicaciones en el tratamiento de varios tipos de cáncer. Su mecanismo de acción único, su perfil de seguridad favorable y su potencial para la terapia combinada lo convierten en un valioso candidato para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628256-23-4 | |
| Record name | Lerociclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lerociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEROCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

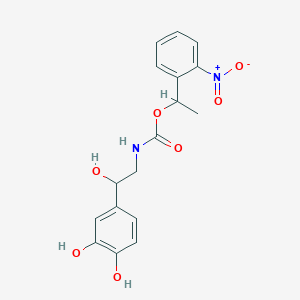
![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)



![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
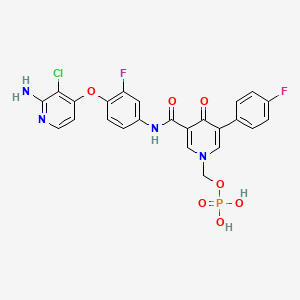
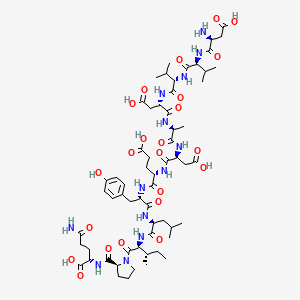
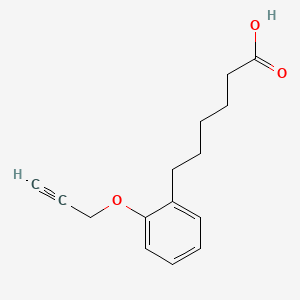
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)
